1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxyethoxy group, and a p-tolyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline, p-tolyl ethyl bromide, and ethylene glycol.
Formation of Intermediate: The first step involves the reaction of 2-fluoroaniline with p-tolyl ethyl bromide in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Hydroxyethoxy Group Introduction: The intermediate is then reacted with ethylene glycol under acidic conditions to introduce the hydroxyethoxy group.
Urea Formation: Finally, the compound is treated with a suitable isocyanate to form the urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure consistent product quality.
Purification: Implementation of purification techniques, such as recrystallization or chromatography, to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethoxy and fluorophenyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-(2-hydroxyethyl)urea: Lacks the p-tolyl group, which may affect its biological activity.
1-(2-Chlorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea: Contains a chlorophenyl group instead of a fluorophenyl group, which may influence its reactivity and properties.
Uniqueness: 1-(2-Fluorophenyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group can enhance its stability and binding interactions, while the hydroxyethoxy group can improve its solubility and reactivity.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-13-6-8-14(9-7-13)17(24-11-10-22)12-20-18(23)21-16-5-3-2-4-15(16)19/h2-9,17,22H,10-12H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNSKHEVBPCSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2F)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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